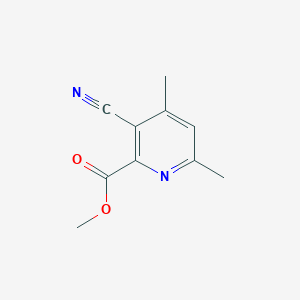![molecular formula C13H25NO2 B13683161 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry. This compound has shown potential in various scientific research applications, particularly in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of 1-[(4-tert-butylphenyl)methyl]piperidin-4-one with but-3-en-1-ol in the presence of methanesulfonic acid (MeSO3H) to afford the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacteria, and inhibiting it disrupts the transport of essential molecules, leading to bacterial death . The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its function.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-ol: A similar spirocyclic compound with a different substituent at the 9-position.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: Another spirocyclic compound with a benzyl group at the 9-position.
1-Oxa-9-azaspiro[5.5]undecan-4-one: A ketone derivative of the spirocyclic scaffold.
Uniqueness
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol stands out due to its isobutyl substituent, which imparts unique chemical and biological properties. This compound’s ability to inhibit the MmpL3 protein with high potency makes it a valuable candidate for drug development, particularly in the fight against tuberculosis .
Propiedades
Fórmula molecular |
C13H25NO2 |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
9-(2-methylpropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C13H25NO2/c1-11(2)10-14-6-4-13(5-7-14)9-12(15)3-8-16-13/h11-12,15H,3-10H2,1-2H3 |
Clave InChI |
QBURYPNGDRUDOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCC2(CC1)CC(CCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


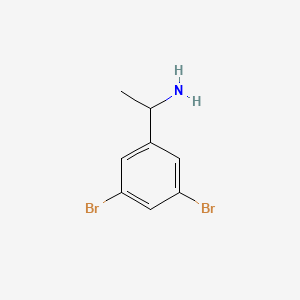
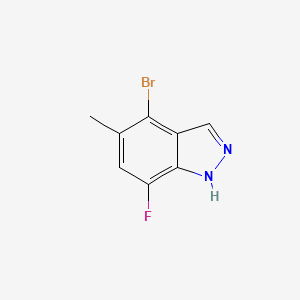


![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)

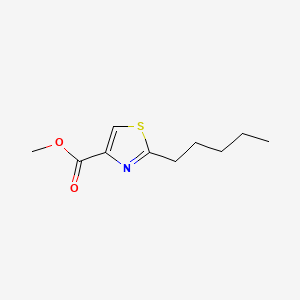
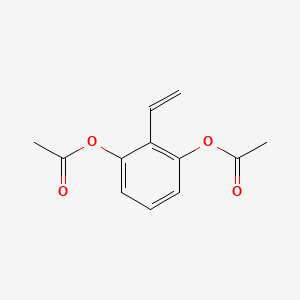

![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)

